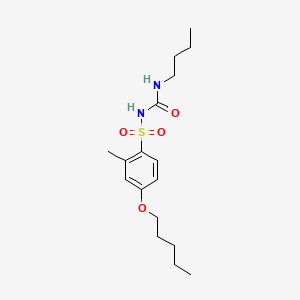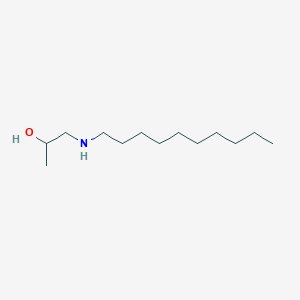
Carbanilic acid, p-chlorodithio-, glycolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbanilic acid, p-chlorodithio-, glycolate is a chemical compound that belongs to the class of carboxylic acids. It is characterized by the presence of a carboxyl functional group attached to a hydrocarbon radical. This compound is notable for its unique structure, which includes a p-chlorodithio group and a glycolate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Carbanilic acid, p-chlorodithio-, glycolate can be synthesized through several methods. One common approach involves the reaction of p-chlorodithioaniline with glycolic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the production rate .
Análisis De Reacciones Químicas
Types of Reactions
Carbanilic acid, p-chlorodithio-, glycolate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The p-chlorodithio group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Carbanilic acid, p-chlorodithio-, glycolate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce p-chlorodithio and glycolate groups into target molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism by which carbanilic acid, p-chlorodithio-, glycolate exerts its effects involves interactions with specific molecular targets. The p-chlorodithio group can interact with thiol groups in proteins, leading to the formation of disulfide bonds. This interaction can affect the function of enzymes and other proteins, thereby influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Carbanilic acid: Lacks the p-chlorodithio and glycolate groups, making it less reactive in certain chemical reactions.
p-Chlorodithioaniline: Contains the p-chlorodithio group but lacks the carboxyl and glycolate groups.
Glycolic acid: Contains the glycolate group but lacks the p-chlorodithio and carboxyl groups
Uniqueness
Carbanilic acid, p-chlorodithio-, glycolate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
73623-03-7 |
|---|---|
Fórmula molecular |
C9H8ClNO2S2 |
Peso molecular |
261.8 g/mol |
Nombre IUPAC |
S-[(4-chlorophenyl)carbamothioyl] 2-hydroxyethanethioate |
InChI |
InChI=1S/C9H8ClNO2S2/c10-6-1-3-7(4-2-6)11-9(14)15-8(13)5-12/h1-4,12H,5H2,(H,11,14) |
Clave InChI |
RJNLLVPXUAGZOC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=S)SC(=O)CO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1,3-Benzothiazol-2-yl)sulfanyl]-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one](/img/structure/B14465983.png)
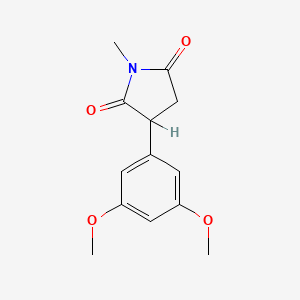
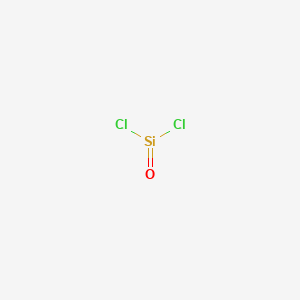
![Acetic acid;[3-hydroxy-2-(hydroxymethyl)-3-methylbutyl] acetate](/img/structure/B14465990.png)

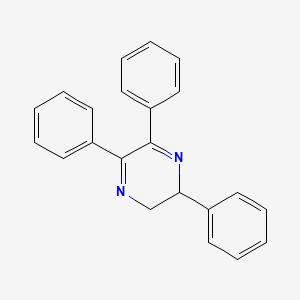
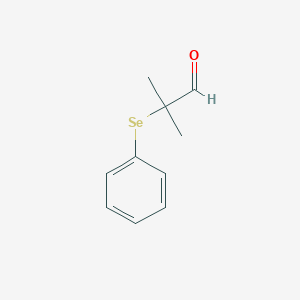

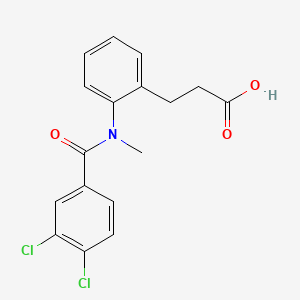
![N-Methyl-2-[(prop-2-yn-1-yl)oxy]benzamide](/img/structure/B14466034.png)

![Benzene, [(2-cyclopenten-1-yloxy)methyl]-](/img/structure/B14466046.png)
